3-叠氮甲基-3-甲基氧杂环丁烷

概述

描述

3-Azidomethyl-3-methyloxetane (AMMO) is a compound that has been studied for its potential use in the field of energetic polymers . It is synthesized by polymerization of 3-azidomethyl-3-methyloxetane (AMMO), using TGAP as a macromolecular initiator .

Synthesis Analysis

The synthesis of AMMO involves bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst TBAB, with the formation of oxetane ring and replacement of bromide substituents with azide ions . The copolymerization reaction of 3,3-bis- (azidomethyl)oxetane and 3-azidomethyl-3-methyloxetane was performed in the presence of a catalytic system prepared from triisobutylaluminum and water .Molecular Structure Analysis

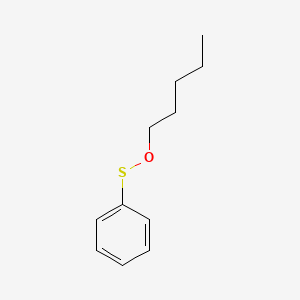

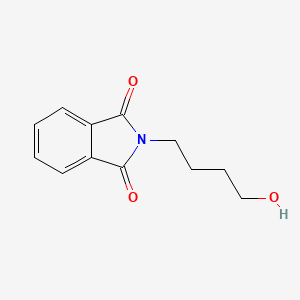

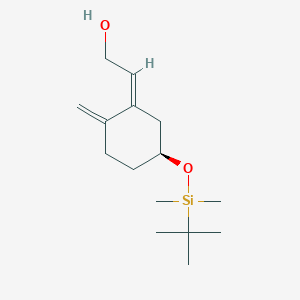

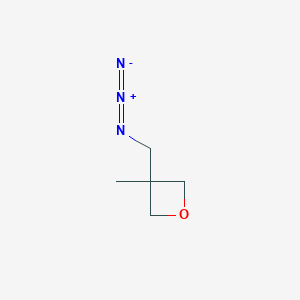

The molecular structure of AMMO is characterized by the presence of an oxetane ring and azidomethyl groups . The methods of small-angle and wide-angle X-ray diffraction analysis were used to determine the amorphous-crystalline and domain structures of the synthesized copolymers .Chemical Reactions Analysis

The polymerization of oxetanes proceeds according to a cationic mechanism . The kinetics of oligomerization of 3-azidomethyl-3-methyloxetane in the presence of the boron fluoride etherate—ethylene glycol initiating system is studied by gel-permeation chromatography and IR spectroscopy methods .Physical And Chemical Properties Analysis

The physical and chemical properties of AMMO are influenced by the concentration of ethylene glycol, which affects the molecular-mass distribution of the resulting oligooxetanediol .科学研究应用

Cationic Polymerization

3-Azidomethyl-3-methyloxetane is used in cationic polymerization. The kinetics of oligomerization of 3-azidomethyl-3-methyloxetane in the presence of the boron fluoride etherate—ethylene glycol initiating system is studied by gel-permeation chromatography and IR spectroscopy methods . This process is crucial in the production of various types of polymers.

Synthesis of Azidomethyl-substituted Oxetanes

3-Azidomethyl-3-methyloxetane is obtained by bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst TBAB, with the formation of oxetane ring and replacement of bromide substituents with azide ions . This process is fundamental in the synthesis of azidomethyl-substituted oxetanes.

Copolymerization

3-Azidomethyl-3-methyloxetane is used in the copolymerization reaction. The copolymerization reaction of 3,3-bis- (azidomethyl)oxetane and 3-azidomethyl-3-methyloxetane was performed in the presence of a catalytic system prepared from triisobutylaluminum and water . This process is key in the production of copolymers.

Study of Deformation Yield Strength Properties

The study of deformation yield strength properties of copolymers depending on the content of crystalline phase showed that the saturation of copolymer with 3-Azidomethyl-3-methyloxetane units caused more deformation and lower yield strength . This is characteristic for polymers of this type and is in agreement with the results of earlier studies .

Determination of Amorphous-Crystalline and Domain Structures

The methods of small-angle and wide-angle X-ray diffraction analysis were used to determine the amorphous-crystalline and domain structures of the synthesized copolymers . This is important in understanding the properties and potential applications of these materials.

Study of Conformational and Relaxation Transitions

Data about conformational and relaxation transitions in these statistical copolymers were also presented . This information is crucial in predicting the behavior of these materials under different conditions.

作用机制

Target of Action

3-Azidomethyl-3-methyloxetane is primarily used in the synthesis of energetic polymers . These polymers are used as binders in high-performance propellant and explosive formulations . The primary targets of 3-Azidomethyl-3-methyloxetane are therefore the components of these formulations, where it contributes to the overall energy and stability of the product.

Mode of Action

The compound interacts with its targets through a process of polymerization . This involves the formation of an oxetane ring and the replacement of bromide substituents with azide ions . The polymerization of 3-Azidomethyl-3-methyloxetane is performed in the presence of a catalytic system prepared from triisobutylaluminum and water . This process results in the formation of copolymers with significant flexibility and strong intra- and intermolecular interactions .

Biochemical Pathways

The key biochemical pathway involved in the action of 3-Azidomethyl-3-methyloxetane is the cationic polymerization of oxetanes . This process is facilitated by the presence of boron trifluoride and its etherates . The polymerization of oxetanes proceeds according to a cationic mechanism . The preparation of polymeric oxetanes with azidomethyl groups can be accomplished by nucleophilic substitution of chlorine atoms in the appropriate chlorinated derivatives with azide groups .

Result of Action

The result of the action of 3-Azidomethyl-3-methyloxetane is the formation of energetic polymers with good thermochemical, thermomechanical, and yield strength properties . These polymers have an amorphous-crystalline structure . The presence of ether linkers in the polymer chain allows for significant flexibility of these macromolecules, while the polarity of oxygen atoms in the ether groups enables strong intra- and intermolecular interactions .

Action Environment

The action of 3-Azidomethyl-3-methyloxetane is influenced by environmental factors such as temperature and the presence of a suitable catalyst . For instance, performing the polymerization process at low temperatures promotes the formation of high molecular mass products . The presence of a suitable catalyst, such as boron trifluoride, is also crucial for the polymerization process .

未来方向

The application of azidomethyl derivatives of oxetane for the synthesis of copolymers is a promising direction in the chemistry of energetic polymers . The most studied examples among such materials are the copolymers of 3,3-bis (azidomethyl)oxetane (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO), which are characterized by a useful combination of good thermochemical, thermomechanical, and yield strength properties .

属性

IUPAC Name |

3-(azidomethyl)-3-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-5(2-7-8-6)3-9-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLDLRUWOGLKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

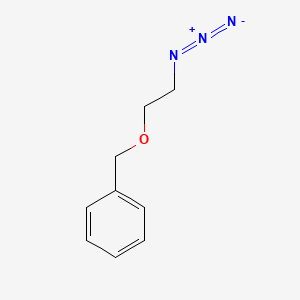

CC1(COC1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104493-28-9 | |

| Record name | Oxetane, 3-(azidomethyl)-3-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104493-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20456823 | |

| Record name | 3-azidomethyl-3-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azidomethyl-3-methyloxetane | |

CAS RN |

90683-29-7 | |

| Record name | 3-azidomethyl-3-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of AMMO?

A1: The molecular formula of AMMO is C5H9N3O, and its molecular weight is 127.15 g/mol.

Q2: How is AMMO synthesized?

A2: AMMO can be synthesized through various routes, including: * Cationic ring-opening polymerization of 3-bromomethyl-3-methyloxetane (BrMMO) followed by azidation. []* Reaction of 3-methoxytosyl-3-methyl oxetane (MTMO) with sodium azide. []

Q3: What spectroscopic techniques are used to characterize AMMO and its polymers?

A3: Researchers commonly employ the following spectroscopic methods: * FTIR to identify functional groups and monitor reactions. [, , , ]* NMR (~1H NMR and ~13C NMR) to determine the structure, composition, and micro-sequential structure of AMMO-based polymers. [, , , ]

Q4: What is the glass transition temperature (Tg) of PAMMO?

A4: The glass transition temperature (Tg) of poly(3-azidomethyl-3-methyloxetane) (PAMMO) is reported as 40.3 ℃. []

Q5: Is PAMMO compatible with other energetic polymers?

A5: Yes, PAMMO exhibits compatibility with other energetic polymers. Studies demonstrate its successful copolymerization with:* 3,3-Bis(azidomethyl)oxetane (BAMO) to form random and triblock copolymers with varying ratios. [, , , , , ]* Glycidyl azide (GA) to create novel azide binders with improved mechanical properties. []* Tetrahydrofuran (THF) to synthesize triblock copolymers with enhanced thermal stability. [, ]

Q6: How does the molecular structure of AMMO-based copolymers influence their properties?

A6: The type and ratio of monomers significantly impact the copolymer's properties. For example:* BAMO/AMMO copolymers display varying degrees of crystallinity and domain structures depending on the monomer ratio, affecting their mechanical properties. [] * BAMO-AMMO (AB)n block copolymers demonstrate elastomeric behavior, making them suitable for propellant binders. []

Q7: Why is AMMO considered a promising material for propellant applications?

A7: AMMO and its copolymers possess desirable characteristics for propellants: * High energy content due to the presence of azide groups. [, , , , ]* Good thermal stability at varying temperatures, crucial for propellant safety and performance. [, , ]* Tailorable mechanical properties by adjusting the copolymer composition and structure. [, , , ]

Q8: How does the addition of AMMO affect the performance of composite propellants?

A8: Studies show that incorporating AMMO-based polymers, particularly PAMMO and BAMO-AMMO copolymers, into propellant formulations can:* Enhance the theoretical specific impulse (ISP) compared to traditional binders like HTPB. [, , ]* Improve mechanical properties, such as tensile strength and elongation, contributing to better propellant processibility and performance. [, ]* Increase the density and heat of detonation compared to HTPB and GAP-based propellants. []

Q9: What are the challenges and future directions in AMMO-based propellant research?

A9: Further research on AMMO-based propellants should address:* Optimizing synthesis methods for better control over molecular weight, functionality, and purity. [, ]* Thoroughly investigating the long-term stability and aging behavior of AMMO-based propellants. [, ]* Exploring the environmental impact and developing sustainable waste management strategies for these energetic materials. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。